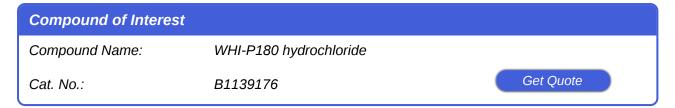


WHI-P180 Hydrochloride: A Comparative Guide to Tyrosine Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

WHI-P180 hydrochloride is recognized as a multi-kinase inhibitor, demonstrating potent activity against several key tyrosine kinases involved in cellular signaling. This guide provides an objective comparison of WHI-P180's performance against a panel of tyrosine kinases, supported by available experimental data. It is important to note that a comprehensive public kinase screening panel for WHI-P180 is not readily available, and the following comparison is based on published inhibitory activities.

Quantitative Kinase Inhibition Profile

The inhibitory activity of WHI-P180 against several tyrosine kinases has been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. The available data indicates that WHI-P180 is a potent inhibitor of the proto-oncogene RET and the vascular endothelial growth factor receptor 2 (KDR), with significantly lower activity against the epidermal growth factor receptor (EGFR). While it is also known to inhibit Janus kinase 3 (JAK3), specific IC50 values for its activity against the JAK family of kinases are not consistently reported in publicly accessible literature.



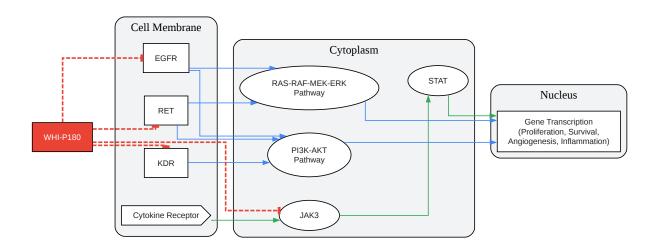
Target Kinase	IC50 / Kd (nM)	Kinase Family	Notes
RET	4.5 - 5	Receptor Tyrosine Kinase	Potent inhibition.[1][2] [3][4]
KDR (VEGFR2)	66	Receptor Tyrosine Kinase	Moderate inhibition.[1] [2][3][4]
EGFR	4000	Receptor Tyrosine Kinase	Weak inhibition.[2][3] [4]
TTBK1	240 (non- phosphorylated)	Tau Tubulin Kinase	Binding affinity (Kd). [2][4]
460 (phosphorylated)			
JAK3	Not specified	Janus Kinase	Known to be an inhibitor.[2][4]

Note: The lack of comprehensive screening data, particularly against other members of the JAK family (JAK1, JAK2, TYK2) and a broader panel of tyrosine kinases, currently limits a complete assessment of WHI-P180's selectivity.

Signaling Pathways and Experimental Workflow

To visualize the interactions of WHI-P180 and the general process of evaluating kinase inhibitors, the following diagrams are provided.

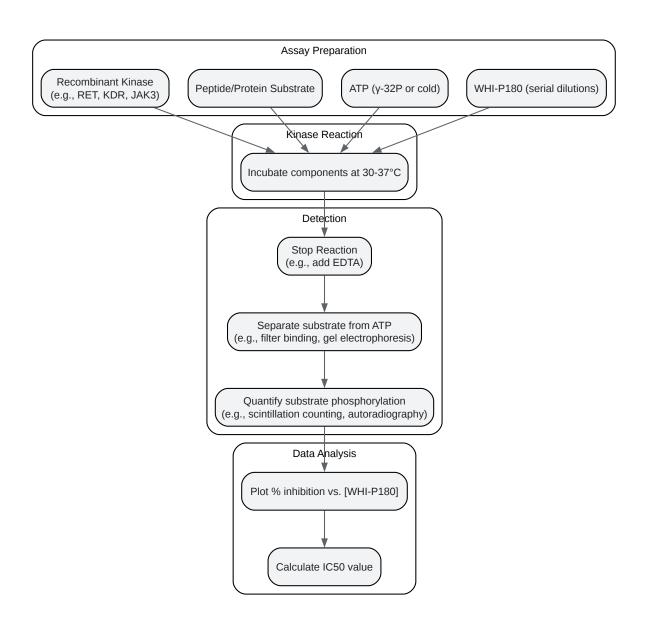




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Caption: Signaling pathways affected by WHI-P180.





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Caption: General workflow for IC50 determination.

Experimental Protocols



A detailed, specific experimental protocol for the determination of WHI-P180 IC50 values is not publicly available. However, a general protocol for an in vitro kinase assay to determine the IC50 of a small molecule inhibitor like WHI-P180 is provided below. This protocol is based on common methodologies used in the field.

Objective: To determine the concentration of WHI-P180 required to inhibit 50% of the activity of a target tyrosine kinase in vitro.

Materials:

- Recombinant human tyrosine kinase (e.g., RET, KDR, JAK3)
- Specific peptide or protein substrate for the kinase
- WHI-P180 hydrochloride
- Adenosine triphosphate (ATP), potentially radiolabeled (y-32P-ATP or y-33P-ATP)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Stop solution (e.g., EDTA)
- 96-well filter plates or SDS-PAGE materials
- Scintillation counter or phosphorimager
- DMSO (for dissolving WHI-P180)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of WHI-P180 in DMSO.
 - Perform serial dilutions of the WHI-P180 stock solution in kinase reaction buffer to create a range of concentrations to be tested.
 - Prepare a solution of the recombinant kinase in kinase reaction buffer.



 Prepare a solution of the substrate and ATP (including a tracer amount of radiolabeled ATP if using a radiometric assay) in the kinase reaction buffer.

Kinase Reaction:

- In a 96-well plate, add the serially diluted WHI-P180 solutions to individual wells. Include control wells with DMSO only (for 0% inhibition) and wells without the kinase (for background).
- Add the kinase solution to each well (except the background control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
- Incubate the reaction plate at a controlled temperature (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction and Detection:
 - Terminate the reaction by adding the stop solution.
 - For filter-binding assays: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells to remove unincorporated ATP.
 - For gel-based assays: Add Laemmli buffer to the reaction mixture and separate the proteins by SDS-PAGE.

Quantification:

- For filter-binding assays: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- For gel-based assays: Expose the gel to a phosphor screen and quantify the band corresponding to the phosphorylated substrate using a phosphorimager.
- Data Analysis:



- Subtract the background reading from all other readings.
- Calculate the percentage of kinase inhibition for each WHI-P180 concentration relative to the DMSO control (0% inhibition).
- Plot the percentage of inhibition against the logarithm of the WHI-P180 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a summary of the currently available data on the cross-reactivity of WHI-P180. Further comprehensive kinase profiling studies are necessary to fully elucidate its selectivity and potential off-target effects.

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